molecular formula C10H15N3O3 B1479018 5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098073-51-7

5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1479018
CAS No.: 2098073-51-7
M. Wt: 225.24 g/mol
InChI Key: BBDWIQXEESYRON-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a derivative of pyrrolopyridine . Pyrrolopyridines are a class of compounds that have been studied for their potential in various types of therapies, including cancer treatment .

Scientific Research Applications

Organic Synthesis Applications

In the realm of organic synthesis, these compounds serve as key intermediates for synthesizing a wide range of heterocyclic compounds. For instance, a study highlighted a convenient ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing the efficiency of using ultrasound irradiation in synthesizing complex molecules with high yields and in short reaction times (Nikpassand et al., 2010). Another study detailed the structural identification between phthalazine-1,4-diones and N-aminophthalimides, underlining the importance of these compounds in exploring nitrogen cyclization and tautomerization, pivotal for designing drugs and functional materials (Chung et al., 2021).

Pharmacological Studies

Beyond organic synthesis, pyrrolo[3,4-c]pyridine derivatives are explored for their pharmacological potentials. A study on the synthesis, characterization, and antimicrobial evaluation of novel pyridone derivatives indicated that these compounds could be promising candidates for developing new antimicrobial agents. The study demonstrated the compounds' reactivity and the subsequent synthesis of derivatives with notable antibacterial and antifungal properties (Elgemeie et al., 2017). Another study focused on the multicomponent synthesis of novel heterocyclic scaffolds like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, discovered to possess antibacterial activities, further highlighting the potential of these compounds in medicinal chemistry (Frolova et al., 2011).

Properties

IUPAC Name

5-(3-aminopropanoyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c11-3-1-8(14)13-4-2-6-7(5-13)10(16)12-9(6)15/h6-7H,1-5,11H2,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDWIQXEESYRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C(=O)NC2=O)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 4
5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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